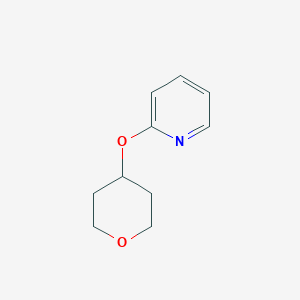
(2,2-difluoropropyl)hydrazinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-difluoropropyl)hydrazinehydrochloride is a chemical compound with the molecular formula C3H9ClF2N2. It is a derivative of hydrazine, characterized by the presence of two fluorine atoms attached to the propyl group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-difluoropropyl)hydrazinehydrochloride typically involves the reaction of 2,2-difluoropropylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{2,2-Difluoropropylamine} + \text{Hydrazine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: (2,2-difluoropropyl)hydrazinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropropylhydrazine oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
(2,2-difluoropropyl)hydrazinehydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2-difluoropropyl)hydrazinehydrochloride involves its interaction with molecular targets and pathways within cells. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
- 2,2-Difluoroethylhydrazine
- 2,2-Difluoropropylamine
- 2,2-Difluoropropylhydrazine
Comparison: Compared to other similar compounds, (2,2-difluoropropyl)hydrazinehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct chemical and physical properties, such as increased solubility in water and enhanced reactivity in certain chemical reactions .
Properties
CAS No. |
1909319-91-0 |
|---|---|
Molecular Formula |
C3H10Cl2F2N2 |
Molecular Weight |
183.03 g/mol |
IUPAC Name |
2,2-difluoropropylhydrazine;dihydrochloride |
InChI |
InChI=1S/C3H8F2N2.2ClH/c1-3(4,5)2-7-6;;/h7H,2,6H2,1H3;2*1H |
InChI Key |
BKARCAOCZLCQSD-UHFFFAOYSA-N |
SMILES |
CC(CNN)(F)F.Cl |
Canonical SMILES |
CC(CNN)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1653631.png)
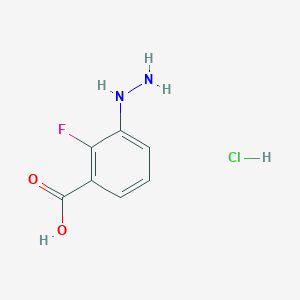
![9,10-Bis[4-(2,2-diphenylethenyl)phenyl]anthracene](/img/structure/B1653633.png)
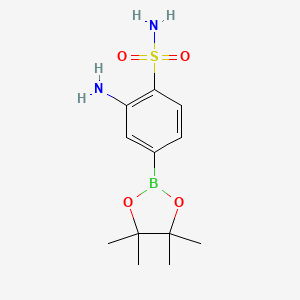
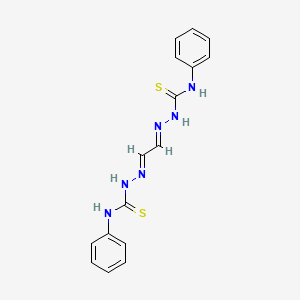
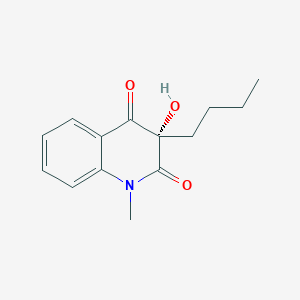
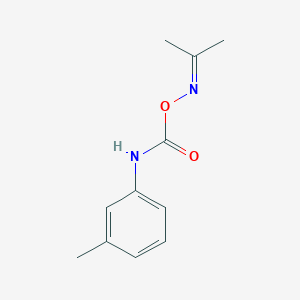
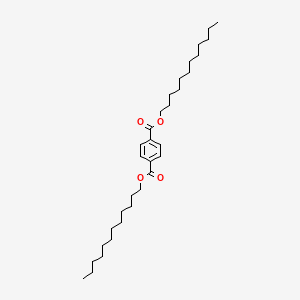
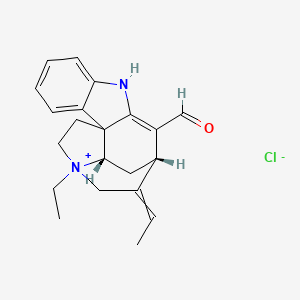
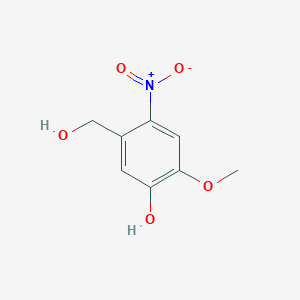
![Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester](/img/structure/B1653646.png)

![Butanoic acid, 2-[(3-methylphenyl)hydrazono]-3-oxo-, ethyl ester](/img/structure/B1653650.png)
